N1-(2-fluorophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c1-24-15(11-5-4-6-12(18)9-11)10-20-16(22)17(23)21-14-8-3-2-7-13(14)19/h2-9,15H,10H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVFAXJZYTURGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=CC=C1F)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in the function of the target proteins. This interaction can lead to the inhibition or activation of these proteins, resulting in the observed biological effects.
Biological Activity
N1-(2-fluorophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄F₃N₃O₄ |
| Molecular Weight | 307.28 g/mol |
| IUPAC Name | N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide |
| CAS Number | 1790198-83-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway often starts with the formation of the isoxazole and oxalamide intermediates, which are then coupled under controlled conditions to yield the final product. Key reagents include:
- Oxidizing Agents : Potassium permanganate for oxidation steps.
- Reducing Agents : Lithium aluminum hydride for reduction reactions.
- Substitution Reagents : Thionyl chloride for electrophilic substitutions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, potentially affecting processes such as:
- Cell Proliferation : Inhibiting or promoting cell growth depending on the target.
- Signal Transduction : Modulating pathways involved in cellular signaling.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Preliminary studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : It may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Neuroprotective Properties : Some studies suggest neuroprotective effects, indicating potential applications in neurodegenerative disorders.
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers tested the compound against various cancer cell lines, including breast and lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects of this compound using animal models of arthritis. The compound showed a marked decrease in inflammatory markers and joint swelling, suggesting its utility in managing inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Oxalamides are a versatile class of compounds with tunable physicochemical and biological properties. Below is a detailed comparison of N1-(2-fluorophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide with structurally or functionally related analogs:
Structural Analogues
Key Observations
- Substitution Patterns : The target compound’s dual fluorophenyl groups may enhance metabolic stability compared to chlorophenyl or methoxybenzyl analogs .
- Biological Activity : Thiazole-containing oxalamides (e.g., compound 15) exhibit antiviral activity, suggesting that the target’s methoxyethyl-fluorophenyl chain could be optimized for similar applications .
- Regulatory Status : S336 has regulatory approval as a flavor compound, highlighting the importance of substituent polarity (e.g., methoxy vs. fluorine) in safety profiles .
Pharmacokinetic and Toxicological Insights
Data Tables
Table 1: Physicochemical Properties of Selected Oxalamides
| Compound | Molecular Formula | Molecular Weight | LogP (Estimated) | Solubility (Estimated) |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₈F₂N₂O₃ | 364.3 | ~2.8 | Low (lipophilic) |
| S336 | C₁₉H₂₁N₃O₄ | 385.4 | ~1.5 | Moderate |
| GMC-9 | C₁₇H₁₂FN₃O₃ | 355.3 | ~2.2 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
